3-Azepan-2-yl-quinoline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(azepan-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-7-15(16-9-5-1)13-10-12-6-3-4-8-14(12)17-11-13/h3-4,6,8,10-11,15-16H,1-2,5,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXJLWLQQPJVDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393041 | |
| Record name | 3-Azepan-2-yl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
527673-83-2 | |
| Record name | 3-Azepan-2-yl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Powerhouse Duo: Quinoline and Azepane Scaffolds in Modern Drug Discovery
The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in medicinal chemistry. nih.govtandfonline.com Its presence in a wide array of natural and synthetic compounds with diverse pharmacological activities underscores its importance. nih.govopenmedicinalchemistryjournal.com Quinoline derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. nih.govbohrium.com The structural rigidity and the ability to interact with various biological targets through hydrogen bonding, pi-pi stacking, and hydrophobic interactions contribute to its success in drug design. scispace.com The quinoline nucleus is a key component in numerous approved drugs, solidifying its status as a cornerstone in the development of new therapeutic agents. nih.govtandfonline.com
Similarly, the azepane scaffold, a seven-membered saturated heterocyclic amine, is a crucial structural motif in a variety of bioactive molecules and natural products. researchgate.net Its inherent three-dimensional structure and conformational flexibility allow for optimal binding to a range of biological targets. Azepane derivatives have been successfully incorporated into drugs with diverse therapeutic uses, including anticancer, antidiabetic, and antiviral agents. researchgate.netnih.gov The development of new, less toxic, and highly active azepane-containing analogues remains a significant area of research in medicinal chemistry. nih.govcolab.ws
The combination of the planar, aromatic quinoline system with the flexible, saturated azepane ring in 3-Azepan-2-yl-quinoline results in a unique chemical architecture with significant potential for novel drug discovery.
A Versatile Foundation: 3 Azepan 2 Yl Quinoline As a Synthetic Building Block
3-Azepan-2-yl-quinoline serves as a critical starting material, or precursor, for the synthesis of more complex molecules with potential therapeutic value. Its structure, featuring a reactive azepane nitrogen and multiple sites on the quinoline (B57606) ring for chemical modification, allows for the creation of diverse libraries of derivative compounds. These derivatives can then be screened for various biological activities.
The utility of this compound as a synthetic building block is rooted in its ability to undergo a variety of chemical transformations. These reactions can introduce different functional groups, alter the compound's physicochemical properties, and ultimately fine-tune its interaction with biological targets. The strategic modification of the this compound core is a key strategy in the rational design of new drug candidates.
Table 1: Potential Chemical Modifications of this compound
| Reaction Type | Reagents/Conditions | Potential Outcome |
| N-Alkylation/N-Arylation of Azepane | Alkyl halides, Aryl halides | Introduction of various substituents on the azepane nitrogen to explore structure-activity relationships. |
| Substitution on the Quinoline Ring | Electrophilic and nucleophilic reagents | Functionalization of the quinoline core to modulate electronic properties and target interactions. |
| Oxidation of Azepane | Oxidizing agents | Formation of lactams or other oxidized derivatives. |
| Reduction of Quinoline | Reducing agents | Generation of tetrahydroquinoline derivatives, altering the planarity and flexibility of the scaffold. |
This table presents hypothetical, yet chemically plausible, modifications to illustrate the synthetic versatility of the core molecule.
Charting the Course: Current Research and Future Horizons
Established Synthetic Routes for this compound
Traditional methods for quinoline (B57606) synthesis remain fundamental and can be adapted for the preparation of complex structures like this compound. The two most prominent classical routes are the Doebner-Miller reaction and the Friedländer synthesis.
The Doebner–Miller reaction is a versatile method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. acs.org This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is typically catalyzed by strong Brønsted acids or Lewis acids. acs.orgresearchgate.net In the context of synthesizing this compound, this approach would involve the reaction of aniline (B41778) with an α,β-unsaturated ketone bearing an azepane moiety at the appropriate position.
The general mechanism involves the initial conjugate addition of the aniline to the unsaturated carbonyl compound. acs.org This is followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration and oxidation to yield the aromatic quinoline ring. The reaction's success can be limited by the stability and accessibility of the required α,β-unsaturated aldehyde or ketone, with sterically hindered substrates sometimes yielding complex mixtures or only trace amounts of the desired quinoline. thieme-connect.comusc.edu.auscispace.com For γ-substituted α,β-unsaturated starting materials, the regiochemistry of the cyclization can be a critical factor to control. researchgate.netthieme-connect.com
The Friedländer synthesis is one of the most direct and widely used methods for preparing polysubstituted quinolines. researchgate.net The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester. researchgate.netarabjchem.org This is followed by a cyclodehydration step to form the quinoline ring system.
To construct the this compound scaffold via this route, 2-aminobenzaldehyde (B1207257) would be reacted with a ketone that possesses an azepane ring adjacent to a methylene (B1212753) group, such as 2-(azepan-2-yl)ethanone. The reaction is typically promoted by either acid or base catalysis, or by heating at elevated temperatures. arabjchem.org While conceptually straightforward, classical Friedländer conditions often require high temperatures and can be less efficient than more modern, catalyzed variations. ijcce.ac.ir
Optimization of Reaction Conditions for Improved Yield and Selectivity
To overcome the limitations of classical methods, significant research has focused on optimizing reaction conditions, particularly through the development of advanced catalytic systems and the careful control of reaction parameters.
The efficiency and selectivity of the Friedländer synthesis can be dramatically improved with catalysis. A wide array of catalysts have been explored, including Brønsted acids, Lewis acids, and heterogeneous solid acid catalysts. researchgate.netarabjchem.org Lewis acids such as bismuth(III) triflate (Bi(OTf)₃), cerium(III) chloride heptahydrate (CeCl₃·7H₂O), and yttrium(III) triflate (Y(OTf)₃) have proven effective. ijcce.ac.ir Brønsted acids like p-toluenesulfonic acid, sulfamic acid, and various sulfonic acid-functionalized catalysts are also widely used. arabjchem.org
The choice of solvent also plays a critical role. While traditional syntheses often used high-boiling organic solvents, modern approaches favor more environmentally benign options. ijpsjournal.com Many optimized procedures are performed under solvent-free conditions or in aqueous media. orgchemres.orgscispace.com For instance, dodecylphosphonic acid (DPA) has been used as a recyclable catalyst for Friedländer synthesis in both water and under solvent-free conditions. scispace.com The use of ionic liquids as both catalyst and solvent has also been reported to provide high yields and allow for catalyst recycling. academie-sciences.fr
| Catalyst | Solvent | Key Advantages | Reference |
|---|---|---|---|
| P₂O₅/SiO₂ | Solvent-free | Efficient, mild conditions (80°C) | ijcce.ac.ir |
| Dodecylphosphonic Acid (DPA) | Aqueous media or Solvent-free | Recyclable catalyst, green conditions | scispace.com |
| 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) [DSIMHS] | Solvent-free | Recyclable ionic liquid, rapid reaction, high yield | academie-sciences.fr |
| Nano-crystalline sulfated zirconia (SZ) | Ethanol | Heterogeneous, reusable catalyst, mild conditions | arabjchem.org |
| UO₂(CH₃COO)₂·2H₂O | Ethanol | Reusable catalyst, excellent yields | derpharmachemica.com |
Temperature is a critical parameter in quinoline synthesis. Classical, uncatalyzed Friedländer reactions often demand high temperatures, sometimes requiring reflux in high-boiling solvents or heating to over 150°C. academie-sciences.fr Such harsh conditions can lead to side reactions and lower yields.
The development of effective catalysts has enabled a significant reduction in reaction temperatures. For example, using a silica-supported P₂O₅ catalyst allows for the efficient synthesis of quinolines at 80°C under solvent-free conditions. ijcce.ac.ir Similarly, a Brønsted acid ionic liquid supported on magnetic nanoparticles has been used for Friedländer synthesis under solvent-free conditions, also at moderate temperatures. orgchemres.org Optimization studies have shown that for catalyzed reactions, there is often an ideal temperature that maximizes yield in the shortest time; for example, a reaction using an imidazolium-based ionic liquid catalyst was optimized to 70°C, achieving a 94% yield in just 5 minutes. academie-sciences.fr This control over temperature is crucial for achieving high selectivity and efficiency, particularly when dealing with complex, multi-functionalized substrates. researchgate.net
Novel Synthetic Approaches for Nitrogen Heterocycles Applicable to this compound
Beyond the refinement of classical methods, entirely new strategies for constructing quinoline rings have emerged, often involving cascade or multi-component reactions that offer increased efficiency and atom economy. These innovative approaches could potentially be adapted for the synthesis of this compound.
One such strategy involves transition-metal-catalyzed cascade reactions. An iridium-catalyzed three-component coupling of an arylamine, an aromatic aldehyde, and an aliphatic aldehyde has been developed as a convenient one-pot synthesis of substituted quinolines. oup.com Another novel method is a palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which proceeds through denitrogenative addition followed by intramolecular cyclization to afford quinolines in good yields. rsc.org Copper-catalyzed reactions have also been prominent, including an intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid to directly synthesize 2-substituted quinolines. organic-chemistry.org
Transition-metal-free cascade reactions have also been developed. A notable example is the synthesis of pyrazolo[1,5-a]quinolines through a combination of aromatic nucleophilic substitution and Knoevenagel condensation. nih.gov One-pot syntheses of 3-carboethoxy-2-methylquinolines have been achieved from ethyl acetoacetate (B1235776) using a Vilsmeier reagent followed by reaction with anilines. tandfonline.com These modern methods, which often create multiple bonds in a single operation, represent powerful tools for the efficient construction of complex heterocyclic scaffolds and offer promising avenues for the future synthesis of this compound and its derivatives.
Cascade Reactions for Efficient Heterocycle Formation
Cascade reactions, also known as tandem or domino reactions, offer a powerful and efficient approach to the synthesis of complex molecules like quinolines from simple precursors in a single operation. These reactions minimize waste and improve atom economy by combining multiple bond-forming events in one pot without the isolation of intermediates.
A notable strategy involves the three-component cascade annulation of readily available starting materials such as aryl diazonium salts, nitriles, and alkynes. acs.org This catalyst- and additive-free method allows for the rapid assembly of multiply substituted quinolines with yields reaching up to 83%. acs.org Another efficient approach is the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which proceeds through a sequential denitrogenative addition followed by an intramolecular cyclization to afford quinolines in moderate to good yields. rsc.orgnih.gov Mechanistic studies suggest that the presence of oxygen is crucial for this transformation. nih.gov
Carbocatalysis presents a metal-free alternative for quinoline synthesis. A carbocatalyzed cascade reaction of o-vinyl anilines and aldehydes utilizes an oxidized active carbon to promote condensation, electrocyclization, and dehydrogenation, yielding a diverse range of polysubstituted quinolines. units.it This heterogeneous protocol is particularly valuable for its environmental benefits and the ability to synthesize various quinoline derivatives. units.it Furthermore, cascade reactions involving N-aryl amidines and two equivalents of CF3-ynones, catalyzed by Rh(III), have been developed for the synthesis of trifluoromethyl- and alkynyl-substituted quinoline derivatives. scilit.com One-pot cascade reactions have also been employed to synthesize 1,3-diazaheterocycle-fused [1,2-a]quinoline derivatives by reacting 2-fluorobenzaldehyde (B47322) with heteroaryl-ketene aminals (HKAs), constructing C=C and C–N bonds efficiently. acs.org
| Cascade Reaction Type | Reactants | Catalyst/Conditions | Key Features | Reference |
| Three-Component Annulation | Aryl diazonium salts, nitriles, alkynes | Catalyst- and additive-free | Rapid, high yields | acs.org |
| Denitrogenative Cascade | o-Aminocinnamonitriles, arylhydrazines | PdCl2, L1, TfOH, O2 | Moderate to good yields | rsc.orgnih.gov |
| Carbocatalyzed Cascade | o-Vinyl anilines, aldehydes | Oxidized active carbon | Metal-free, heterogeneous | units.it |
| Rh(III)-Catalyzed Cascade | N-Aryl amidines, CF3-ynones | Rh(III) catalyst | Access to CF3-substituted quinolines | scilit.com |
| One-Pot Cascade | 2-Fluorobenzaldehyde, HKAs | Piperidine (B6355638), CaCl2 | Efficient C=C and C–N bond formation | acs.org |
Oxidative Annulation Strategies for Quinoline Derivatives
Oxidative annulation has emerged as a significant and versatile strategy for the synthesis of quinolines, often involving transition-metal catalysis to facilitate the construction of the heterocyclic ring system through C-H bond activation and subsequent cyclization. mdpi.com
Rhodium(III)-catalyzed oxidative annulation of pyridines with two alkyne molecules provides a direct route to quinolines. This process involves a cascade of C-H activations at the 2- and 3-positions of the pyridine (B92270) ring, with the selectivity being dependent on the anion of the oxidant used, such as Cu(OAc)2. acs.org Another innovative approach utilizes K2S2O8 to promote the oxidative annulation of anilines and aryl ketones, with DMSO serving as a methine (═CH−) equivalent. acs.orgnih.gov This method is advantageous as it employs readily available precursors and avoids the use of precious transition metals. acs.orgnih.gov The reaction proceeds through the generation of a sulfenium ion, followed by C-N and C-C bond formations and cyclization. acs.orgnih.gov
Recent advancements have focused on developing more sustainable and efficient methods. These include the use of photoredox catalysis in conjunction with transition metals like copper or palladium to achieve direct oxidative cyclization of aromatic enamines with alkynes or alkenes under mild conditions using dioxygen as the oxygen source. researchgate.net Additionally, metal-free, aerobic oxidative dehydrogenative coupling and annulation reactions have been developed, highlighting the ongoing efforts to create environmentally benign synthetic routes. researchgate.net
| Oxidative Annulation Method | Key Reactants | Catalyst/Oxidant | Mechanistic Highlight | Reference |
| Rh(III)-Catalyzed Annulation | Pyridines, Alkynes | Rh(III), Cu(OAc)2 | Cascade C-H activation | acs.org |
| K2S2O8-Mediated Annulation | Anilines, Aryl Ketones, DMSO | K2S2O8 | DMSO as methine equivalent | acs.orgnih.gov |
| Photoredox Catalysis | Aromatic Enamines, Alkynes/Alkenes | Copper/Palladium, Visible Light, O2 | Dual transition metal-photoredox catalysis | researchgate.net |
Palladium-Catalyzed Intra- and Intermolecular Arylamination Reactions for Benzazepine Derivatives
Palladium-catalyzed reactions are pivotal in the synthesis of nitrogen-containing heterocycles, including benzazepines, which share a seven-membered ring structure with the azepane moiety of the target compound. These methods often rely on the formation of carbon-nitrogen bonds through cross-coupling reactions.
The synthesis of various benzodiazepine (B76468) derivatives has been efficiently achieved through palladium-catalyzed reactions such as hydroamination, C-H arylation, N-arylation, and the Buchwald-Hartwig amination. mdpi.com For instance, the intramolecular Buchwald-Hartwig reaction is a key step in the synthesis of 1,5-benzodiazepines from N-allyl-2-bromoanilines and N-methyl anilines, following an initial titanium-catalyzed hydroaminoalkylation. mdpi.com Similarly, substituted benzodiazepin-2,5-diones can be prepared via a classical intramolecular N-aryl amidation of secondary amides, catalyzed by a Pd2(dba)3/P(o-tolyl)3 system. mdpi.com
Domino reactions, which combine multiple transformations in a single step, have also been effectively utilized. An aminoacetoxylation domino process, for example, affords benzodiazepinones through an initial aminopalladation of an alkene, followed by oxidation and reductive elimination. mdpi.com Furthermore, a palladium-catalyzed ring-expansion reaction of cyclobutanols with 2-haloanilines provides a general route to 2-aryl benzazepines, which can be further transformed into 2-acyl quinolines. rsc.org A notable development is the palladium-catalyzed [5 + 2] rollover annulation of 1-benzylpyrazoles with alkynes, which assembles tricyclic 2-benzazepines through a twofold C-H activation. nih.gov
| Reaction Type | Starting Materials | Palladium Catalyst System | Product | Reference |
| Intramolecular Buchwald-Hartwig | N-allyl-2-bromoanilines, N-methyl anilines | Pd2(dba)3 / Ligand | 1,5-Benzodiazepines | mdpi.com |
| Intramolecular N-Aryl Amidation | Secondary amides | Pd2(dba)3, P(o-tolyl)3 | Benzodiazepin-2,5-diones | mdpi.com |
| Aminoacetoxylation Domino | Alkenes | Pd(II) catalyst | Benzodiazepinones | mdpi.com |
| Ring-Expansion | Cyclobutanols, 2-haloanilines | Palladium catalyst | 2-Aryl benzazepines | rsc.org |
| [5 + 2] Rollover Annulation | 1-Benzylpyrazoles, Alkynes | Pd(OAc)2, AgOAc, PivOH | Tricyclic 2-benzazepines | nih.gov |
Lewis Acid-Mediated Modular Routes to 3-Substituted Quinolines
Lewis acid-mediated reactions provide a modular and effective pathway for the synthesis of 3-substituted quinolines. These methods often involve the condensation of readily available starting materials, with the Lewis acid playing a crucial role in activating the substrates and facilitating the key bond-forming steps.
A significant approach is the Lewis acid-mediated synthesis of 3-substituted quinolines from 2-aminobenzyl alcohols and N,N'-dimethylenamine(one)s. dntb.gov.uarsc.orgrsc.org This Friedlander-type reaction allows for the installation of various electron-withdrawing groups (such as COPh, CN, CO2Me, NO2, SO2Ph) at the 3-position of the quinoline nucleus, producing the final products in moderate to good yields. rsc.org The reaction mechanism is proposed to proceed via transamination, followed by the formation of a C-C bond involving a boron complex, and subsequent aerobic oxidation. rsc.org
The use of 2-aminoaryl carbonyls in reactions with enaminones, catalyzed by Lewis acids like ZnCl2 or Zn(OTf)2, also affords 4-substituted-3-aroylquinolines in good yields. rsc.org While the reaction of 2-aminobenzyl alcohol with enaminones to yield 3-aroylquinolines had not been extensively explored previously, recent studies have demonstrated its feasibility. rsc.org These modular routes are advantageous as they utilize accessible precursors and allow for the systematic variation of substituents on the quinoline core. dntb.gov.uarsc.orgrsc.org
| Reactants | Lewis Acid | Substituent at C-3 | Key Features | Reference |
| 2-Aminobenzyl alcohols, N,N'-dimethylenamine(one)s | Boron-based | COPh, CN, CO2Me, NO2, SO2Ph | Modular, Friedlander-type | dntb.gov.uarsc.orgrsc.org |
| 2-Aminoaryl ketones, Enaminones | ZnCl2, Zn(OTf)2 | Aroyl | Good yields | rsc.org |
Ring Expansion Strategies Leading to Azepane Rings
The construction of the seven-membered azepane ring is a crucial step in the synthesis of this compound. Ring expansion strategies offer a powerful method to access this heterocyclic system from more readily available smaller rings, such as piperidines or aromatic systems.
One notable strategy involves the photochemical dearomative ring expansion of simple nitroarenes. nih.gov This process, mediated by blue light at room temperature, converts a six-membered benzenoid framework into a seven-membered ring system through the in-situ generation of a singlet nitrene from the nitro group. nih.govresearchgate.net A subsequent hydrogenolysis step furnishes the functionalized azepanes in just two steps, providing access to a previously underexplored area of chemical space. nih.gov
Another effective method is the stereoselective and regioselective ring expansion of piperidine derivatives to yield azepanes. rsc.org This approach has been shown to produce diastereomerically pure azepane derivatives in excellent yields. rsc.org The dearomative photochemical rearrangement of quaternary aromatic salts, induced by visible light in the presence of a base like DBU, also provides a straightforward, two-step route to functionalized azepines from simple starting materials. organic-chemistry.org Furthermore, an iodine-mediated ring expansion of pyridines has been reported for the construction of azepines, involving two iodination steps where the second iodination facilitates the opening of the six-membered ring. acs.org
| Starting Material | Methodology | Key Reagents/Conditions | Product | Reference |
| Nitroarenes | Photochemical Dearomative Ring Expansion | Blue light, Hydrogenolysis | Functionalized Azepanes | nih.govresearchgate.net |
| Piperidine derivatives | Stereoselective Ring Expansion | Not specified | Diastereomerically pure Azepanes | rsc.org |
| Quaternary aromatic salts | Photochemical Rearrangement | Visible light, DBU | Functionalized Azepines | organic-chemistry.org |
| Pyridines | Iodine-Mediated Ring Expansion | Iodine, Air | Azepines | acs.org |
Regioselective and Stereoselective Synthesis of this compound Analogues
The synthesis of analogues of this compound with specific regiochemistry and stereochemistry is crucial for exploring their structure-activity relationships. Various advanced synthetic methods have been developed to achieve high levels of control over these aspects.
Regioselectivity is a key consideration in multicomponent reactions for quinoline synthesis. For instance, a one-pot, three-component reaction of aldehydes, methyl 2-cyanoacetate, and enaminones to produce 1,2,4-triazolo[1,5-a]quinoline derivatives shows that the choice of catalyst, such as L-proline, can dictate the regioselectivity of the outcome. researchgate.net Similarly, the synthesis of indazolo[2,3-a]quinazolines through a sequential annulation of 3-aminoindazoles and dehydrogenative aromatization of cyclohexanones exhibits high regioselectivity, attributed to the preference for a Mannich reaction over an aldol (B89426) reaction. rsc.org Microwave-assisted copper(I)-catalyzed [3+2] cycloaddition reactions for synthesizing quinoline-appended triazoles also demonstrate excellent regioselectivity, leading to the formation of a single product isomer. nih.gov
Stereoselectivity is paramount when creating chiral centers. The synthesis of heavily hydroxylated azepane iminosugars has been achieved through an osmium-catalyzed tethered aminohydroxylation reaction. nih.gov This key step forms a new C-N bond with complete regio- and stereocontrol, followed by an intramolecular reductive amination to construct the azepane ring. nih.gov For the synthesis of carbocyclic analogues of nucleoside precursors, a stereoselective approach involving a palladium-catalyzed 1,4-conjugate addition to cyclohexenone, followed by a highly diastereoselective ketone-to-amine conversion, has been successfully employed. beilstein-journals.org Furthermore, the synthesis of 3-spiropiperidino indolenines has been accomplished via a Lewis acid-catalyzed SN2-type ring opening of activated aziridines, followed by a palladium-catalyzed dearomative spirocyclization, generating two stereogenic centers in a diastereomerically pure form. rsc.org
| Synthetic Goal | Methodology | Key Features | Reference |
| Regioselective quinoline synthesis | One-pot three-component reaction | Catalyst control of regioselectivity | researchgate.net |
| Regioselective quinazoline (B50416) synthesis | Sequential annulation/dehydrogenation | Reaction pathway control of regioselectivity | rsc.org |
| Regioselective triazole synthesis | Microwave-assisted [3+2] cycloaddition | High regioselectivity, single product | nih.gov |
| Stereoselective azepane synthesis | Osmium-catalyzed tethered aminohydroxylation | Complete regio- and stereocontrol | nih.gov |
| Stereoselective cyclohexylamine (B46788) synthesis | Pd-catalyzed conjugate addition/reductive amination | High diastereoselectivity | beilstein-journals.org |
| Stereoselective spirocycle synthesis | Lewis acid/Pd-catalyzed spirocyclization | Generation of two stereocenters with high diastereomeric purity | rsc.org |
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in determining the precise arrangement of atoms within the this compound molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. tsijournals.com
In the ¹H NMR spectrum, the aromatic protons of the quinoline ring system typically appear in the downfield region, usually between δ 7.0 and 9.0 ppm. uncw.edu The protons on the seven-membered azepane ring exhibit more complex multiplets in the aliphatic region, generally between δ 1.0 and 4.0 ppm, due to the varied electronic environments within the ring.
The ¹³C NMR spectrum complements the proton data, with the aromatic carbons of the quinoline moiety resonating between δ 110 and 160 ppm. The carbons of the azepane ring appear in the upfield aliphatic region. The carbon atom attached to the nitrogen in the azepane ring shows a characteristic downfield shift as a result of the nitrogen's electron-withdrawing nature.
Detailed analysis of chemical shifts, coupling constants, and signal integrations allows for the precise assignment of each proton and carbon atom within the molecular structure.
Table 1: Representative NMR Data for Quinoline Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Region |
|---|---|---|
| ¹H | 7.0 - 9.0 | Aromatic (Quinoline) |
| ¹H | 1.0 - 4.0 | Aliphatic (Azepane) |
| ¹³C | 110 - 160 | Aromatic (Quinoline) |
| ¹³C | 20 - 60 | Aliphatic (Azepane) |
Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and confirm the elemental composition of this compound. nih.gov This technique provides a precise mass measurement, often to four or more decimal places, which helps to distinguish between compounds with the same nominal mass but different chemical formulas. mcmaster.ca
For this compound, with a molecular formula of C₁₅H₁₈N₂, the calculated exact mass is 226.1470 g/mol . HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) that is extremely close to this theoretical value. Techniques such as electrospray ionization (ESI) are commonly used, which would typically show a protonated molecular ion [M+H]⁺ at m/z 227.1548.
Table 2: HRMS Data for this compound
| Parameter | Value | Analytical Method |
|---|---|---|
| Molecular Formula | C₁₅H₁₈N₂ | Elemental Analysis |
| Calculated Exact Mass | 226.1470 u | --- |
| Expected [M+H]⁺ | 227.1548 u | High-Resolution Mass Spectrometry (ESI) |
X-ray Crystallography for Definitive Structural Validation and Stereochemistry Resolution
For this compound, an X-ray crystal structure would provide unambiguous confirmation of the connectivity between the quinoline and azepane rings. chemmethod.com Furthermore, it would resolve the stereochemistry at the chiral center where the azepane ring is attached to the quinoline system, if applicable. The conformation of the flexible seven-membered azepane ring, which often adopts a chair-like form to minimize steric strain, would also be clearly visualized.
Table 3: Key Parameters from a Hypothetical X-ray Crystallography Study
| Parameter | Information Provided |
|---|---|
| Crystal System & Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |
| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |
| Bond Lengths & Angles | The distances between atoms and the angles between bonds. |
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are essential for the isolation, purification, and assessment of the purity of this compound.
Silica (B1680970) Gel Column Chromatography for Product Isolation
Silica gel column chromatography is a standard and widely used method for the purification of organic compounds. frontiersin.orgresearchgate.net In the synthesis of this compound, this technique would be employed to separate the desired product from starting materials, byproducts, and other impurities.
The separation is based on the differential adsorption of the compounds onto the polar silica gel stationary phase. A solvent system, or eluent, of appropriate polarity is chosen to move the compounds down the column at different rates. By carefully selecting the eluent, this compound can be isolated in a purified form. The progress of the separation is often monitored by thin-layer chromatography (TLC). rsc.org
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of this compound with high sensitivity and resolution. nih.gov It can also be adapted for the separation of isomers. researchgate.net
For purity analysis, a reversed-phase HPLC method is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. lew.ro The retention time of the compound under specific conditions is a key identifier, and the area of the peak is proportional to its concentration.
If this compound exists as a racemic mixture, chiral HPLC can be employed to separate the enantiomers. This requires a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. rjptonline.orgphenomenex.com The choice of the chiral column and mobile phase is critical for achieving successful separation. chromatographyonline.com
Table 4: Typical HPLC Parameters for Analysis
| Parameter | Description |
|---|---|
| Column | Stationary phase (e.g., C18 for purity, Chiralpak® for enantiomeric separation) |
| Mobile Phase | Solvent or mixture of solvents (e.g., Acetonitrile/Water) |
| Flow Rate | The speed at which the mobile phase passes through the column (e.g., 1.0 mL/min) |
| Detection | Method for observing the compound as it elutes (e.g., UV-Vis at a specific wavelength) |
| Retention Time | The time it takes for the compound to travel from the injector to the detector |
Biological Activity and Pharmacological Profiling of 3 Azepan 2 Yl Quinoline
Antimicrobial Activity of 3-Azepan-2-yl-quinoline and its Analogues
Quinoline (B57606) derivatives have been extensively investigated for their antimicrobial properties, demonstrating a broad spectrum of activity against various pathogens. benthamscience.comekb.eg
Antibacterial Efficacy
The quinoline core is a key component of many antibacterial agents. ekb.eg Research has demonstrated that synthetic quinoline derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial efficacy of these compounds is often attributed to their ability to interfere with essential bacterial processes. While specific studies on this compound were not identified, the antibacterial potential of various quinoline analogues has been documented. For instance, certain quinoline-based azetidinones and thiazolidinones have shown excellent Minimum Inhibitory Concentration (MIC) values against pathogenic bacterial strains. scholarsresearchlibrary.com
Table 1: Antibacterial Activity of Selected Quinoline Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Quinoline-based azetidinone analogue | E. coli | - | scholarsresearchlibrary.com |
| Quinoline-based azetidinone analogue | P. aeruginosa | - | scholarsresearchlibrary.com |
| Quinoline-based azetidinone analogue | S. aureus | - | scholarsresearchlibrary.com |
| Quinoline-based azetidinone analogue | B. subtilis | - | scholarsresearchlibrary.com |
| Quinoline-based thiazolidinone analogue | E. coli | - | scholarsresearchlibrary.com |
| Quinoline-based thiazolidinone analogue | P. aeruginosa | - | scholarsresearchlibrary.com |
| Quinoline-based thiazolidinone analogue | S. aureus | - | scholarsresearchlibrary.com |
| Quinoline-based thiazolidinone analogue | B. subtilis | - | scholarsresearchlibrary.com |
Note: Specific MIC values for these analogues were not provided in the source material but were described as "excellent."
Antifungal Potential
In addition to their antibacterial properties, quinoline derivatives have also demonstrated significant antifungal activity. nih.gov The versatile nature of the quinoline scaffold allows for modifications that can lead to potent antifungal agents. benthamscience.com For example, certain quinoline-based hydroxyimidazolium hybrids have shown activity against clinically important fungal pathogens. nih.gov
Table 2: Antifungal Activity of Selected Quinoline Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Quinoline-based hydroxyimidazolium hybrid 7b | C. neoformans | 15.6 | nih.gov |
| Quinoline-based hydroxyimidazolium hybrid 7h | C. neoformans | 15.6 | nih.gov |
| Quinoline-based thiazolidinone analogue | C. albicans | - | scholarsresearchlibrary.com |
| Quinoline-based thiazolidinone analogue | A. niger | - | scholarsresearchlibrary.com |
Note: Specific MIC values for the thiazolidinone analogues were not provided but were described as "excellent."
Antitubercular Research
Table 3: Antitubercular Activity of Selected Quinoline Derivatives
| Compound/Derivative | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Quinoline-thiosemicarbazide derivative (Compound 5) | M. tuberculosis H37Rv | 2 | nih.gov |
| Quinoline hybrid (Compound 6d) | M. tuberculosis | 18.27 µM | eurekaselect.com |
| Quinoline hybrid (Compound 7d) | M. tuberculosis | 15.00 µM | eurekaselect.com |
Antimalarial Investigations
The history of antimalarial chemotherapy is deeply intertwined with quinoline-based compounds, with quinine (B1679958) being one of the earliest and most well-known examples. nih.govmdpi.com The quinoline core is a privileged structure in the design of new antimalarial agents. nih.govmdpi.comnih.gov Modifications to the quinoline scaffold have led to the development of numerous potent antimalarial drugs. nih.gov Although specific antimalarial data for this compound is not available, the extensive research into quinoline analogues with various heterocyclic substitutions provides valuable insights. For example, quinoline-β-lactam hybrids and quinoline-sulfonamide hybrids have been synthesized and shown to be effective against Plasmodium falciparum. mdpi.com
Table 4: Antimalarial Activity of Selected Quinoline Derivatives
| Compound/Derivative | Plasmodium falciparum Strain | IC50 | Reference |
|---|---|---|---|
| Quinoline-β-lactam hybrid | W2 | - | mdpi.com |
| Quinoline-sulfonamide hybrid | 3D7 | 0.05 µM | mdpi.com |
| Quinoline-sulfonamide hybrid | K1 | 0.41 µM | mdpi.com |
| Quinoline-trioxolane hybrid | Chloroquine-sensitive | Low nanomolar range | mdpi.com |
| Quinoline-trioxolane hybrid | Chloroquine-resistant | Low nanomolar range | mdpi.com |
Note: A specific IC50 value for the quinoline-β-lactam hybrid was not provided, but it was noted as being less effective than chloroquine (B1663885).
Anticancer Potential of this compound Derivatives
The quinoline scaffold is a key structural component in a variety of anticancer agents, and its derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines. benthamscience.comarabjchem.orgarabjchem.org
Cytotoxic Effects Against Various Cancer Cell Lines
Numerous studies have demonstrated the in vitro cytotoxicity of quinoline derivatives against various human cancer cell lines. arabjchem.orgresearchgate.net These compounds can induce cell death through various mechanisms, including apoptosis and cell cycle arrest. nih.gov While data on the cytotoxic effects of this compound is not available, the broader class of quinoline derivatives has shown significant promise. For example, a novel derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), has demonstrated potent cytotoxic activity against several cancer cell lines. nih.gov
Table 5: Cytotoxic Activity of Selected Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| BAPPN | HepG2 (Hepatocellular carcinoma) | 3.3 | nih.gov |
| BAPPN | HCT-116 (Colon carcinoma) | 23 | nih.gov |
| BAPPN | MCF-7 (Breast adenocarcinoma) | 3.1 | nih.gov |
| BAPPN | A549 (Lung carcinoma) | 9.96 | nih.gov |
| Pyrano[3,2-c]quinoline analogue (4c) | HCT-116 (Colon carcinoma) | - | nih.gov |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinoline | HL-60 (Leukemia) | 19.88 | arabjchem.org |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinoline | U937 (Lymphoma) | 43.95 | arabjchem.org |
Note: A specific IC50 value for compound 4c was not provided, but it was identified as a potent candidate.
Epidermal Growth Factor Receptor (EGFR) Inhibition Studies
Research into the therapeutic potential of quinoline-based compounds has identified them as a promising scaffold for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. ekb.egrsc.org Activating mutations in EGFR are a known driver in the progression of certain cancers, making EGFR an important target for anticancer therapies. nih.gov While no specific studies on the EGFR inhibitory activity of this compound have been reported, the general class of quinoline derivatives has been synthesized and evaluated for this purpose. rsc.org
For instance, a series of novel quinoline-based derivatives were designed and synthesized as potential dual-target inhibitors of EGFR and HER-2, another member of the epidermal growth factor receptor family. researchgate.net In these studies, certain compounds demonstrated significant antiproliferative action against various cancer cell lines, with some exhibiting inhibitory concentrations (IC₅₀) in the nanomolar range, outperforming reference drugs like erlotinib (B232) in some cases. researchgate.net The structure-activity relationship (SAR) studies of these compounds often provide valuable insights into the binding interactions with the EGFR active site. researchgate.net The quinazoline (B50416) scaffold, structurally related to quinoline, is also a well-established core for EGFR inhibitors, with several approved drugs for cancer treatment. nih.govmdpi.com
| Compound Class | Representative Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Quinoline Derivative | Compound 5a | EGFR | 71 | researchgate.net |
| Quinazoline Derivative | Compound 3f | EGFR Del19 | 119 | nih.gov |
| Quinazolinone-Amino Acid Hybrid | Compound G | EGFR | 163.97 | mdpi.com |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition Research
The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. mdpi.comtbzmed.ac.ir Consequently, VEGFR-2 is a significant target for the development of anticancer drugs. semanticscholar.org The quinoline scaffold is a core structural component of several approved VEGFR-2 inhibitors, such as lenvatinib (B1674733) and cabozantinib. researchgate.net
Although direct research on this compound as a VEGFR-2 inhibitor is not available, numerous studies have explored the potential of various quinoline and quinazoline derivatives in this context. semanticscholar.orgnih.gov For example, novel series of 2-substituted-4-(2-fluorophenoxy) quinoline derivatives have been synthesized and shown to possess c-Met and VEGFR-2 inhibitory activities. nih.gov In vitro assays of these compounds have demonstrated dual inhibitory activity in the nanomolar range. nih.gov The design of such inhibitors often focuses on fulfilling specific pharmacophoric requirements, including a heterocycle to occupy the adenine (B156593) site, a linker region, a hydrogen bond domain, and a hydrophobic tail. nih.gov
| Compound Class | Representative Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Quinoline Derivative | A quinoline-(1H)-4 one derivative | VEGFR-2 | 45 | researchgate.net |
| Isatin-Thiazolidine-2,4-dione Hybrid | Compound 13 | VEGFR-2 | 69.11 | semanticscholar.org |
| 3-Substituted Quinazoline-2,4(1H,3H)-dione | Compound 4b | VEGFR-2 | 52 | nih.gov |
Enzyme Inhibition Modalities of this compound
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and represents a promising target for the treatment of cancer and autoimmune diseases. nih.gov Inhibition of DHODH can lead to the suppression of cancer cell growth. nih.gov While there are no specific studies on the DHODH inhibitory activity of this compound, the broader class of quinoline derivatives has been investigated for this purpose. dntb.gov.ua
For instance, certain 4-quinoline carboxylic acid derivatives have been designed and evaluated as inhibitors of DHODH. dntb.gov.ua These studies have provided insights into the structure-activity relationships of quinoline-based DHODH inhibitors. The search for novel DHODH inhibitors is an active area of research, with several compounds being developed to target human pathogens and for the treatment of various diseases. nih.gov
Cyclin-Dependent Kinase (Cdk) Inhibition
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. nih.gov This makes CDKs attractive targets for the development of anticancer therapies. nih.gov Although no research has been published on the Cdk inhibitory properties of this compound, related heterocyclic scaffolds have been explored.
For example, 3-hydrazonoindolin-2-one scaffolds have been designed and evaluated as CDK2 inhibitors, demonstrating cytotoxic activity in human breast cancer cell lines. mdpi.com The inhibition of CDK2 by these compounds was found to be mediated by apoptosis and cell cycle arrest at the G2/M phase. mdpi.com The development of selective CDK inhibitors is an ongoing effort in cancer research. nih.gov
Glycogen Synthase Kinase 3 Beta (GSK3β) Inhibition
Glycogen Synthase Kinase 3 Beta (GSK3β) is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation has been implicated in various diseases, including neurodegenerative disorders and cancer. nih.govfrontiersin.org Several studies have investigated the potential of quinoline derivatives as GSK3β inhibitors. nih.gov
A study on substituted quinolines revealed that several compounds in this class could inhibit GSK3β in the nanomolar range. nih.gov These compounds also exhibited neuroprotective activities in cellular models of Alzheimer's disease. nih.gov The inhibition of GSK3β is considered a promising therapeutic strategy for a range of conditions. frontiersin.org While specific data for this compound is not available, the findings for other quinoline derivatives suggest that this chemical class has potential for GSK3β inhibition. nih.gov
| Compound Class | Representative Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 5-(pyridin-2-yl)methylenehydantoin | Compound 25 | GSK-3β | 2.14 | mdpi.com |
| 5-(pyridin-2-yl)methylenehydantoin | Compound 27 | GSK-3β | 3.39 | mdpi.com |
Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in inflammation. mdpi.com PDE4 inhibitors have been developed for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis. mdpi.com
While there is no specific research on the PDE4 inhibitory activity of this compound, the quinoline scaffold has been incorporated into the design of PDE4 inhibitors. uel.ac.uk For example, SCH 351591, a compound featuring an 8-methoxyquinoline (B1362559) core, was investigated for its potent and selective PDE4 inhibitory activity and its efficacy against lung inflammation in preclinical studies. uel.ac.uk The development of novel PDE4 inhibitors continues to be an active area of research to identify compounds with improved therapeutic profiles. mdpi.comnih.gov
Inhibition of Sirtuins and Mitochondrial Malate (B86768) Dehydrogenase
While the direct inhibitory effects of this compound on sirtuins and mitochondrial malate dehydrogenase (MDH2) are not extensively documented, the broader class of quinoline derivatives has been investigated for such activities. Sirtuins, a class of NAD-dependent deacetylases, are implicated in various cellular processes, and their inhibition is a target for several therapeutic areas. nih.govmdpi.commdpi.comresearchgate.net Similarly, MDH2, a key enzyme in the citric acid cycle, has been explored as a potential target in cancer metabolism. plos.orgmdpi.comdntb.gov.ua
One study identified a novel MDH2 inhibitor, compound 7, through structure-based virtual screening. This compound, which is not this compound, was found to inhibit MDH2 activity in a competitive manner with a Ki value of 2.3 μM. plos.org This finding highlights the potential for quinoline-based structures to interact with and inhibit this mitochondrial enzyme. However, specific kinetic data, such as IC50 or Ki values, for this compound's activity against either sirtuins or MDH2 are not currently available in the reviewed literature.
Neuropharmacological and Anti-inflammatory Investigations
The neuropharmacological and anti-inflammatory potential of quinoline derivatives is an active area of research. nih.govnih.govmdpi.comsemanticscholar.orgmdpi.com
Neuroprotective Effects
Quinoline derivatives are being explored for their potential to protect neurons from damage. nih.govnih.govmdpi.commdpi.com Studies on various quinoline-containing compounds have suggested mechanisms that could contribute to neuroprotection. However, specific in vitro or in vivo studies detailing the neuroprotective effects of this compound are not prominently reported in the available scientific literature.
Anticonvulsant Activity
The quinoline scaffold is present in some compounds investigated for anticonvulsant properties. mdpi.comnih.govnih.govmdpi.compjps.pk The evaluation of such compounds often involves in vivo models to determine their efficacy in preventing or reducing seizures. While the general class of quinazolines, which are structurally related to quinolines, has shown anticonvulsant activity in preclinical models, specific data on the anticonvulsant profile of this compound is lacking in the reviewed sources. mdpi.comnih.govmdpi.com
Anti-inflammatory Response Modulation
Certain quinoline derivatives have demonstrated the ability to modulate inflammatory responses. nih.govnih.govresearchgate.neteurekaselect.comrsc.org For instance, some 2-substituted 3-arylquinoline derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide-activated macrophages. nih.govnih.gov These findings suggest that the quinoline core can serve as a template for the development of anti-inflammatory agents. Despite this, specific studies detailing the impact of this compound on inflammatory pathways or cytokine production have not been identified in the current search.
Ligand Binding Studies for Neurotransmitter Receptors and Enzymes
The interaction of small molecules with neurotransmitter receptors and enzymes is fundamental to their pharmacological effects. nih.gov Quinoline-based compounds have been designed and evaluated as ligands for various receptors, including neurokinin and opioid receptors. For example, a series of 2-phenylquinoline (B181262) derivatives were investigated for their binding affinity to human neurokinin-3 (hNK-3R) and neurokinin-2 (hNK-2R) receptors, with some compounds showing high affinity in the nanomolar range. nih.gov
However, specific studies reporting the binding affinities (e.g., Ki or IC50 values) of this compound for a range of neurotransmitter receptors or its inhibitory constants for key enzymes are not available in the reviewed literature. Such data would be crucial for understanding its potential mechanism of action in the central nervous system.
Other Reported Biological Activities of this compound Derivatives
Beyond the specific areas detailed above, the broader class of quinoline derivatives has been explored for a multitude of other biological activities. These include anticancer and antimicrobial properties.
Anticancer Activity: Numerous quinoline derivatives have been synthesized and evaluated for their potential as anticancer agents. arabjchem.orgscirp.orgnih.govarabjchem.orgglobalresearchonline.net These compounds have been reported to exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. arabjchem.org For instance, certain 3-quinoline derivatives have shown cytotoxic activity against breast cancer cell lines with IC50 values in the micromolar range. arabjchem.org
Antimicrobial Activity: The quinoline scaffold is a key component of several antibacterial and antifungal agents. researchgate.netekb.egnih.govapjhs.combenthamscience.com Researchers have synthesized novel quinoline derivatives and tested their efficacy against various bacterial and fungal strains. For example, some 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives exhibited good antibacterial potency against P. aeruginosa and E. coli. researchgate.net
While these findings underscore the therapeutic potential of the quinoline nucleus, it is important to note that these studies were conducted on derivatives and not on the specific compound this compound itself. Further research is needed to determine if this compound shares any of these reported biological activities.
Mechanism of Action Studies for 3 Azepan 2 Yl Quinoline
Molecular Target Identification and Validation
Identifying the precise molecular targets of a compound is a foundational step in drug discovery, transitioning from broad phenotypic screening to more focused, target-based approaches. rsc.org For the quinoline (B57606) class of compounds, a variety of molecular targets have been identified, suggesting that their anticancer activity arises from multiple mechanisms. nih.gov
Computational methods, such as inverse virtual screening (IVS) and molecular docking, are increasingly employed to predict and identify high-affinity targets for novel compounds. nih.govhacettepe.edu.trresearchgate.net This in silico approach has been used to identify potential targets for 2-aryl-quinoline-4-carboxylic acid derivatives, highlighting Leishmania major N-myristoyltransferase (LmNMT) as a possible high-affinity target in the context of leishmaniasis. nih.govresearchgate.net In the realm of cancer, molecular targets for quinoline derivatives are diverse and include protein kinases, topoisomerases, and proteins involved in cell cycle regulation and apoptosis. nih.gov The validation of these targets is crucial and typically involves further biochemical and cellular assays to confirm the predicted interactions and their functional consequences.
Table 1: Potential Molecular Targets of Quinoline Derivatives
| Target Class | Specific Examples | Implication |
|---|---|---|
| Protein Kinases | Tyrosine Kinases, VEGFR2 | Inhibition of signaling pathways for cell growth and angiogenesis |
| DNA Enzymes | Topoisomerase I & II | Interference with DNA replication and repair, leading to cell death |
| Cell Cycle Proteins | Cyclin-Dependent Kinases (CDKs) | Induction of cell cycle arrest |
| Apoptotic Regulators | Bcl-2 family proteins, Caspases | Promotion of programmed cell death (apoptosis) |
This table is illustrative of targets identified for the broader quinoline class, which may be relevant for 3-Azepan-2-yl-quinoline.
Elucidation of Specific Receptor and Enzyme Binding Interactions
The biological activity of quinoline derivatives is defined by their specific binding interactions with key enzymes and receptors. Research has demonstrated that these compounds can act as potent inhibitors of various enzymes critical for cancer cell survival and proliferation.
One of the most well-characterized activities of quinoline derivatives is the inhibition of DNA topoisomerases. nih.gov For instance, certain novel quinoline derivatives have been shown to selectively inhibit topoisomerase I over topoisomerase IIα. frontiersin.org Molecular docking studies help to elucidate these interactions, revealing how the compounds fit into the enzyme's active site, often interacting with key amino acid residues to block the enzyme's catalytic activity. frontiersin.orgnih.gov For example, studies on hybrid quinoline-thiosemicarbazone molecules showed that potent inhibitors bind with high affinity within the active pocket of acetylcholinesterase, justified by their binding interactions within the catalytic region. nih.gov Similarly, pyrazolo[4,3-f]quinoline derivatives have been evaluated for their ability to inhibit topoisomerase I and IIα, with some compounds showing inhibitory patterns equivalent to the standard drug etoposide (B1684455). mdpi.com
Beyond topoisomerases, quinolines have been found to inhibit other enzymes, including:
Tyrosine Kinases: Many quinoline-based drugs target receptor tyrosine kinases like VEGFR2, which are crucial for angiogenesis. nih.govnih.gov
Metabolic Enzymes: Some quinoline derivatives exhibit inhibitory activity against metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). researchgate.net
These specific binding interactions underscore the potential of the quinoline scaffold to be adapted for inhibiting a wide range of enzymatic targets.
Investigations into DNA Interaction and Topoisomerase I/II Inhibition
A primary mechanism by which many quinoline-based anticancer agents exert their cytotoxic effects is through the disruption of DNA integrity and function, often mediated by the inhibition of topoisomerase enzymes. nih.govphcogrev.com Topoisomerases (Topo I and Topo II) are essential nuclear enzymes that manage DNA topology during replication, transcription, and repair. phcogrev.com Their inhibition leads to the accumulation of DNA strand breaks, which triggers cell cycle arrest and apoptosis. frontiersin.orgphcogrev.com
Numerous studies have confirmed that various quinoline and quinazoline (B50416) derivatives function as potent topoisomerase inhibitors. frontiersin.orgmdpi.comnih.gov Some compounds act as "topoisomerase poisons," stabilizing the transient covalent complex formed between the enzyme and DNA, which prevents the re-ligation of the DNA strand and results in lethal double-strand breaks. phcogrev.com
Topoisomerase I (Topo I) Inhibition: Novel amidine-quinoline derivatives were found to be selective inhibitors of Topo I, with docking studies explaining this preference over Topo IIα. frontiersin.org
Topoisomerase II (Topo II) Inhibition: Quinoline alkaloids such as Lunacridine have been identified as potent inhibitors of human Topo II. phcogrev.com Certain quinazoline hybrids also display outstanding inhibitory potential against topoisomerase IIα, in some cases surpassing the activity of the clinical drug etoposide. nih.gov
Dual Inhibition: Some derivatives, like those from the pyrazolo[4,3-f]quinoline series, have been shown to inhibit both Topo I and Topo IIα. mdpi.com
DNA Intercalation: In addition to direct enzyme inhibition, some quinazoline hybrids have been shown to bind directly to DNA through intercalation, a process where the molecule inserts itself between the base pairs of the DNA helix. This can further disrupt DNA processes and contribute to cytotoxicity. nih.gov
Table 2: Topoisomerase Inhibition by Various Quinoline Derivatives
| Compound Class | Target Enzyme(s) | Observed Activity | Reference |
|---|---|---|---|
| Amidine-Quinolines | Topo I (selective) | Potent inhibition, comparable to Camptothecin | frontiersin.org |
| Quinazoline Hybrids | Topo IIα | IC50 value of 40.51 μM, surpassing etoposide (66.03 μM) | nih.gov |
| Pyrazolo[4,3-f]quinolines | Topo I & Topo IIα | Compound 2E showed 88.3% inhibition of Topo IIα activity | mdpi.com |
Cellular Pathway Modulation
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A key feature of many quinoline-based anticancer compounds is their ability to trigger this cell death pathway. researchgate.netnih.govnih.gov Mechanistic studies on 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives, for example, revealed that they induce apoptosis by modulating the expression of key regulatory proteins. nih.gov
The induction of apoptosis by these compounds often involves the intrinsic (mitochondrial) pathway, characterized by:
Modulation of Bcl-2 Family Proteins: An increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential. researchgate.netnih.govnih.gov
Cytochrome c Release: The change in mitochondrial permeability leads to the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. This includes the activation of initiator caspase-9, which in turn activates executioner caspase-3. nih.gov
PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. nih.gov
Furthermore, studies have shown that apoptosis induced by quinoline derivatives can be linked to the generation of reactive oxygen species (ROS) and an increase in intracellular calcium (Ca2+) levels, both of which are potent triggers of the apoptotic process. nih.gov
Table 3: Key Protein Markers in Quinoline-Induced Apoptosis
| Protein | Function | Effect of Quinoline Derivatives |
|---|---|---|
| Bcl-2 | Anti-apoptotic | Decreased expression |
| Bax | Pro-apoptotic | Increased expression |
| Cytochrome c | Apoptotic signaling | Released from mitochondria |
| Caspase-9 | Initiator caspase | Activated |
| Caspase-3 | Executioner caspase | Activated |
| PARP | DNA repair enzyme | Cleaved and inactivated |
In addition to inducing apoptosis, quinoline derivatives frequently cause a halt in the cancer cell cycle, preventing their proliferation. researchgate.netnih.gov The most commonly observed effect is an arrest at the G2/M phase of the cell cycle, which is the transition phase between DNA replication and mitosis. researchgate.netnih.govmdpi.comfrontiersin.org
This G2/M arrest is typically orchestrated by the modulation of key cell cycle regulatory proteins:
Cyclins and CDKs: Treatment with quinoline compounds has been shown to decrease the expression of G2/M-associated proteins like cyclin A and cyclin B1. mdpi.combiorxiv.org These cyclins partner with cyclin-dependent kinases (CDKs), such as Cdc2 (CDK1), to drive the cell through mitosis. Inhibition of these complexes prevents entry into mitosis.
CDK Inhibitors: Concurrently, an upregulation of CDK inhibitors, such as p21WAF1/CIP1, is often observed. mdpi.com The p21 protein can bind to and inhibit the activity of CDK complexes, thereby enforcing the cell cycle checkpoint. mdpi.com
p53 Activation: The tumor suppressor protein p53 can be activated in response to cellular stress, such as that induced by chemotherapeutic agents. Activated p53 can transcriptionally activate p21, linking DNA damage signals to cell cycle arrest. nih.gov
By disrupting the normal progression of the cell cycle, these compounds prevent cancer cells from dividing, which can ultimately lead to senescence or apoptosis. researchgate.net
The disruption of angiogenesis by quinoline-related compounds is often achieved by targeting key signaling pathways involved in neovascularization:
VEGF Signaling Inhibition: A primary target is the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2. nih.gov VEGF is a potent pro-angiogenic factor secreted by tumor cells. By inhibiting VEGFR2 signaling, compounds can block the proliferation, migration, and tube formation of endothelial cells, which are the building blocks of blood vessels. nih.govmdpi.com
Inhibition of Other Pro-Angiogenic Factors: Besides VEGF, other factors like basic fibroblast growth factor (bFGF) and matrix metalloproteinases (MMPs) are involved in angiogenesis. mdpi.com Flavonoids, which share some mechanistic similarities with certain anticancer agents, have been shown to reduce levels of bFGF and inhibit the activity of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix to allow for endothelial cell invasion. mdpi.com
Phenotype-Based Discovery: A compound named quininib (B610386) (2-[(E)-2-(Quinolin-2-yl)vinyl]phenol) was identified through a phenotype-based screen as a robust inhibitor of developmental angiogenesis in zebrafish and also inhibited angiogenic processes in human endothelial cells and mouse models. nih.gov Similarly, the quinoline-3-carboxamide (B1254982) linomide has been shown to suppress neovascularization in in vivo models. nih.gov
By cutting off the tumor's blood supply, anti-angiogenic quinolines can effectively starve the tumor, inhibit its growth, and prevent metastasis.
Disruption of Cell Migration and Regulation
The process of cell migration is a complex, multi-step cycle involving the extension of cellular protrusions, formation of new adhesions to the extracellular matrix (ECM), contraction of the cell body, and detachment of the rear. The disruption of any of these stages can effectively halt cell movement. Research on quinoline derivatives points towards a primary disruption in the formation and stability of cell adhesions.
Detailed Research Findings:
Studies on 3-arylquinoline and 3-aryl-2-quinolone derivatives have demonstrated their ability to induce the disassembly of focal adhesions, which are critical multi-protein structures that connect the intracellular actin cytoskeleton to the ECM through integrin receptors. nih.gov This disruption of focal adhesions is a key element in the inhibition of cell migration. nih.gov
The proposed mechanism involves the interference with integrin signaling. Integrins, upon binding to the ECM, trigger a cascade of intracellular signals, a key component of which is the autophosphorylation of focal adhesion kinase (FAK). researchgate.net Research has shown that these quinoline derivatives can blunt this integrin signaling pathway, as observed through the reduction in FAK autophosphorylation. researchgate.net
Furthermore, these compounds have been found to affect the interaction between the cytoplasmic tail of the β3 integrin subunit and kindlin-2, a crucial protein for the activation and clustering of integrins and the subsequent formation of stable focal adhesions. researchgate.net By interfering with this interaction, the quinoline derivatives can prevent the proper formation and maturation of the adhesive structures necessary for cell migration.
While specific quantitative data on the direct inhibition of cell migration by this compound is not yet widely available in the form of detailed public data tables, the research on analogous compounds provides a strong foundation for its likely mechanism of action. The table below summarizes the inhibitory effects of a related 3-aryl-2-quinolone compound on the migration of human breast cancer cells, as reported in foundational studies.
Table 1: Inhibitory Effect of a 3-Aryl-2-Quinolone Derivative on MCF-7 Cell Migration
| Compound Concentration | Inhibition of Cell Migration |
| 10-7 M | Marked decrease in migration |
This data is based on studies of structurally similar compounds and serves as a predictive model for the activity of this compound. researchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Influence of the Quinoline (B57606) Core Structure on Biological Activity
The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is considered a "privileged structure" in drug discovery. nih.govnih.gov Its rigid, planar, and aromatic nature allows it to interact with a wide array of biological targets through mechanisms such as intercalation with DNA, hydrogen bonding, and pi-pi stacking. nih.gov The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor and a basic center, which is often crucial for receptor binding and pharmacokinetic properties. nih.gov The specific biological activity of a quinoline derivative is highly dependent on the type and position of its substituents. nih.govresearchgate.net For instance, 4-aminoquinolines are known for their antimalarial activity, while other substitution patterns can lead to anticancer, antibacterial, or anti-inflammatory properties. nih.govwisdomlib.org
Role of the Azepane Moiety in Modulating Solubility and Binding Affinity
The azepane ring, a seven-membered saturated nitrogen heterocycle, can significantly influence a molecule's physicochemical properties. nih.govresearchgate.net Its three-dimensional, flexible structure can impact solubility, lipophilicity, and the ability to form hydrogen bonds. nih.gov Generally, the inclusion of an aliphatic amine like azepane can increase the basicity (pKa) of a compound and enhance its water solubility at physiological pH through protonation. nih.gov In terms of binding affinity, the flexible nature of the azepane ring allows it to adopt various conformations to fit into a binding pocket. nih.gov However, this flexibility can also be entropically unfavorable if a specific, rigid conformation is required for optimal binding.
Impact of Substituent Modifications at Various Positions on Efficacy and Selectivity
For quinoline derivatives, modifications at different positions have distinct effects on their biological profiles. For example, in the context of antimalarial 4-aminoquinolines, a chlorine atom at the 7-position is often optimal for activity. nih.gov Substitutions on the quinoline core can modulate electronic properties, steric hindrance, and metabolic stability, thereby affecting efficacy and selectivity. scholaris.ca The introduction of substituents on the azepane ring of a hypothetical "3-Azepan-2-yl-quinoline" could further refine its interaction with a biological target, potentially improving potency and reducing off-target effects.
Rational Design Principles for Enhanced Biological Profiles
Rational drug design for quinoline-based compounds often involves computational modeling and a deep understanding of the target's structure. researchgate.netresearchgate.net Key strategies include:
Structure-Based Drug Design: Utilizing the 3D structure of the target protein to design molecules that fit precisely into the active site.
Ligand-Based Drug Design: Using the structures of known active compounds to develop a pharmacophore model that defines the essential features for biological activity. nih.gov
Modulation of Physicochemical Properties: Introducing functional groups to optimize absorption, distribution, metabolism, and excretion (ADME) properties, for instance, by adding polar groups to increase solubility or fluorine atoms to block metabolic pathways. researchgate.net
A hypothetical rational design approach for "this compound" would involve identifying a biological target and then using these principles to optimize its structure for improved potency and drug-like properties.
Bioisosteric Replacements and their Pharmacological Implications for Quinoline Scaffolds
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy in drug optimization. nih.gov For the quinoline scaffold, bioisosteric replacements can be used to improve potency, selectivity, or pharmacokinetic properties. For example, replacing a carbon atom in the quinoline ring with a nitrogen atom (e.g., forming a quinazoline (B50416) or other diazanaphthalene) can alter the molecule's hydrogen bonding capacity and electronic distribution. nih.gov Similarly, the azepane ring could be replaced with other cyclic amines (like piperidine (B6355638) or pyrrolidine) or acyclic aminoalkyl chains to probe the impact of ring size and flexibility on biological activity.
Conformational Analysis and Stereochemical Impact on Biological Activity
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. nih.gov For "this compound," the junction between the quinoline ring and the azepane moiety, as well as the inherent flexibility of the seven-membered ring, would result in multiple possible conformations. The azepane ring can exist in several chair and boat-like conformations. Furthermore, the carbon atom at the 2-position of the azepane ring is a chiral center, meaning "this compound" would exist as a pair of enantiomers (R and S isomers). It is well-established in pharmacology that different stereoisomers of a chiral drug can have significantly different biological activities, potencies, and toxicities, as they interact differently with chiral biological macromolecules like proteins and enzymes. biomedgrid.com
Computational Chemistry and in Silico Drug Design for 3 Azepan 2 Yl Quinoline
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode of a small molecule ligand, such as 3-Azepan-2-yl-quinoline, within the active site of a target protein. This method is crucial for understanding the structural basis of a ligand's activity and for guiding further structural modifications to enhance potency and selectivity.
For this compound, a molecular docking study would commence with the generation of a high-quality 3D conformer of the molecule. The flexible azepane ring and its connection to the rigid quinoline (B57606) core allow for a multitude of possible conformations, which must be adequately sampled. The quinoline scaffold is a well-known pharmacophore present in numerous approved drugs, and its derivatives have been docked into a wide array of protein targets, including kinases, polymerases, and proteases. nih.govnih.gov
A hypothetical docking of this compound into a protein's active site, for instance, an enzyme like a kinase, would involve several key interactions:
Hydrogen Bonding: The nitrogen atom in the quinoline ring and the secondary amine in the azepane ring can act as hydrogen bond acceptors and donors, respectively. These interactions with specific amino acid residues (e.g., serine, threonine, or the peptide backbone) are often critical for anchoring the ligand in the binding pocket. nih.gov
Pi-Pi Stacking: The aromatic quinoline ring system can engage in π-π stacking or T-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Hydrophobic Interactions: The aliphatic azepane ring and parts of the quinoline core can form favorable hydrophobic interactions with nonpolar residues like leucine, valine, and isoleucine within the binding site.
The results of a docking simulation are typically evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower docking score generally indicates a more favorable binding interaction. Ligand-protein interaction modeling visualizes these contacts, providing medicinal chemists with a detailed 3D map of how the molecule fits into its target. researchgate.net This understanding is fundamental for rational drug design and for explaining structure-activity relationships (SAR).
Table 1: Illustrative Example of Molecular Docking Results for a Quinoline Derivative This table presents hypothetical data to exemplify typical results from a molecular docking study.
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -9.8 | Met793, Leu718, Val726 | Hydrogen Bond, Hydrophobic |
| HIV Reverse Transcriptase | 4I2P | -10.2 | Lys101, Tyr181, Trp229 | Hydrogen Bond, Pi-Pi Stacking |
| Plasmodium falciparum Lactate Dehydrogenase | 1T24 | -8.5 | Asp168, Ile54, Val138 | Hydrogen Bond, Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
To develop a QSAR model for a series of analogs of this compound, one would first need a dataset of compounds with experimentally determined biological activities (e.g., IC50 values). For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:
Topological Descriptors: Related to the 2D graph of the molecule (e.g., molecular connectivity indices).
Electronic Descriptors: Related to the electron distribution (e.g., dipole moment, partial charges).
Steric Descriptors: Related to the 3D shape and size of the molecule (e.g., molecular volume, surface area).
Hydrophobic Descriptors: Related to the molecule's lipophilicity (e.g., LogP).
Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), an equation is derived that links these descriptors to the observed biological activity. mdpi.com For instance, a hypothetical QSAR equation might look like:
pIC50 = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Volume)
This equation would suggest that higher lipophilicity and dipole moment are beneficial for activity, while a larger molecular volume is detrimental. The statistical quality and predictive power of the QSAR model are assessed through various validation metrics, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov
For this compound, a QSAR study could explore how modifications to the azepane ring (e.g., substitution, ring contraction/expansion) or the quinoline core (e.g., adding substituents at different positions) affect its activity against a specific target. The insights gained from such a study are invaluable for guiding lead optimization. nih.gov
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. tandfonline.com If this compound were identified as a "hit" compound from an initial screen, virtual screening could be employed to find structurally similar compounds with potentially improved properties from vast commercial or proprietary databases.
Alternatively, this compound itself could serve as a starting point for a virtual library. This library could be generated in silico by enumerating various chemical modifications, such as adding different substituents to the quinoline or azepane rings. This focused library would then be screened against a target protein using high-throughput molecular docking to identify promising candidates for synthesis. nih.govmdpi.com
Once a promising lead compound like this compound is identified, lead optimization strategies are employed to refine its properties. This is an iterative process involving computational modeling and chemical synthesis. nih.govdanaher.com Key optimization goals include:
Improving Potency: Using insights from molecular docking and QSAR, modifications are designed to enhance binding affinity. For this compound, this could involve adding groups that form additional hydrogen bonds or hydrophobic interactions. nih.gov
Enhancing Selectivity: The compound is optimized to bind strongly to the desired target while having weak or no affinity for other related proteins, thereby reducing the potential for off-target side effects.
Improving ADMET Properties: Computational models are used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Modifications are made to improve oral bioavailability, metabolic stability, and reduce potential toxicity. mdpi.com
For example, if computational models predicted that the azepane ring of this compound is susceptible to metabolic oxidation by cytochrome P450 enzymes, chemists might block the metabolic site by introducing a stable group like a fluorine atom. researchgate.net This iterative cycle of design, prediction, synthesis, and testing is central to modern drug discovery.
Application of Artificial Intelligence (AI) and Machine Learning (ML) in Predicting Biological Activity and Optimizing Synthetic Routes
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets. mdpi.com These technologies can be applied to this compound in several powerful ways.
Predicting Biological Activity: ML models, particularly deep neural networks, can be trained on large databases of chemical structures and their associated biological activities. sciencedaily.com Such a model could predict a wide range of potential activities for this compound against various targets, even without prior experimental data for this specific molecule. This can help in identifying novel therapeutic applications (drug repurposing) or in flagging potential off-target effects early in the discovery process. researchgate.net These models learn complex structure-activity relationships that may not be captured by traditional QSAR methods. researchgate.net
Table 2: Hypothetical AI-Based Bioactivity Predictions for this compound This table illustrates the kind of output an AI/ML model might generate for a novel compound.
| Protein Target Class | Predicted Activity (Probability) | Confidence Level |
|---|---|---|
| Kinase Inhibitor | 0.85 | High |
| GPCR Ligand | 0.62 | Medium |
| Ion Channel Modulator | 0.31 | Low |
| Nuclear Receptor Ligand | 0.15 | Very Low |
Quantum Chemical Analysis and Electronic Structure Investigations
Quantum chemical methods, such as Density Functional Theory (DFT), provide a highly detailed understanding of the electronic structure of a molecule. rsc.org These calculations can elucidate properties that are fundamental to a molecule's reactivity, stability, and intermolecular interactions, which are not captured by classical molecular mechanics methods used in docking and QSAR.
For this compound, DFT calculations could be used to:
Determine Accurate 3D Geometry: Quantum mechanics can predict the most stable conformation of the molecule, including the puckering of the azepane ring and its orientation relative to the quinoline plane.
Calculate Electronic Properties: DFT can compute the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. rsc.org
Generate Molecular Electrostatic Potential (MEP) Maps: An MEP map visualizes the electrostatic potential on the surface of the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for understanding where the molecule is likely to engage in electrostatic interactions, such as hydrogen bonding. nih.gov
Model Reaction Mechanisms: Quantum chemical calculations can be used to study the mechanisms of chemical reactions, helping to optimize synthetic procedures. researchgate.net
The insights from quantum chemical analysis provide a fundamental physical basis for the observations made in experimental and other computational studies. For example, the partial atomic charges calculated by DFT can be used as descriptors in advanced QSAR models to improve their predictive accuracy. cnr.it
Preclinical Evaluation and Pharmacokinetic Assessment of 3 Azepan 2 Yl Quinoline Analogues
In Vivo Efficacy Studies in Relevant Disease Models
The therapeutic potential of 3-Azepan-2-yl-quinoline and its analogues has been investigated in a variety of preclinical models, representing a diverse range of human diseases. These studies are essential for establishing proof-of-concept and for understanding the pharmacological effects of these compounds in a living organism.
Antimalarial Efficacy Models (e.g., P. berghei mouse model)
The quinoline (B57606) scaffold is a cornerstone in the history of antimalarial drug discovery, with notable examples including quinine (B1679958) and chloroquine (B1663885). nih.gov The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new and effective antimalarial agents. nih.gov In this context, novel quinoline-piperidine analogues have been synthesized and evaluated for their antiplasmodial activity.
In a study investigating a series of piperidine-(aminomethyl)quinoline and 4-aminoquinoline-piperidine analogues, promising results were observed. All tested piperidine-(aminomethyl)quinoline analogues demonstrated moderate activity against the chloroquine-sensitive (NF54) strain of P. falciparum, with IC50 values generally below 8 μM. nih.gov Notably, the 4-aminoquinoline-piperidines exhibited potent antiplasmodium activity in the low nanomolar range, comparable to chloroquine itself. nih.gov
Further evaluation against the chloroquine-resistant (K1) strain of P. falciparum revealed that the most promising 4-aminoquinoline-piperidines retained their high efficacy, suggesting they may circumvent chloroquine resistance mechanisms. nih.gov Specifically, five of these compounds showed significant inhibitory activity, indicating their potential as novel antimalarial candidates. nih.gov While direct in vivo data from P. berghei mouse models for this compound analogues are not extensively available in the public domain, the strong in vitro antiplasmodial activity of structurally related quinoline-piperidine compounds underscores the potential of this chemical class.
Table 1: In Vitro Antiplasmodium Activity of Quinoline-Piperidine Analogues
| Compound Type | P. falciparum Strain | IC50 Range | Cytotoxicity (Selectivity Index) |
|---|---|---|---|
| Piperidine-(aminomethyl)quinolines | NF54 (CQ-sensitive) | < 8 μM | - |
| 4-Aminoquinoline-piperidines | NF54 (CQ-sensitive) | Low nanomolar | > 100 |
Anticancer Efficacy Models
The quinoline core is a prevalent scaffold in the development of anticancer agents, with derivatives demonstrating a wide array of mechanistic actions, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. arabjchem.org Research into 2,3-disubstituted quinoline derivatives has highlighted their potential as anticancer agents through mechanisms such as DNA cleavage. arabjchem.org
Table 2: Reported Anticancer Activity of Substituted Quinoline Derivatives
| Quinoline Derivative Type | Cancer Cell Line(s) | Reported Activity |
|---|---|---|
| 2,3-Disubstituted quinoline oxime esters | Various | DNA cleavage activity |
| 4-Amino, 7-substituted-quinolines | Various | Potent antiproliferative activity |
Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's)
Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing healthcare challenge. A series of quinoline derivatives have been synthesized and investigated for their potential in treating these complex disorders. zenodo.org The therapeutic strategy often involves targeting key enzymes implicated in the pathophysiology of these diseases, such as acetylcholinesterase (AChE). zenodo.orgresearchgate.net
Theoretical studies involving molecular modeling and simulation have been employed to investigate the interaction of quinoline derivatives with the AChE enzyme, a key target in Alzheimer's disease therapy. zenodo.orgresearchgate.net These computational approaches help in understanding the binding modes of these compounds and in predicting their inhibitory potential. researchgate.net While specific in vivo data for this compound analogues in Alzheimer's or Parkinson's disease models are limited in publicly accessible literature, the foundational research on quinoline derivatives as AChE inhibitors provides a strong rationale for their further investigation in this therapeutic area. zenodo.orgresearchgate.net The development of multifunctional ligands based on the quinoline scaffold is also an emerging strategy, aiming to simultaneously address multiple pathological targets in neurodegeneration. nih.gov
Anti-inflammatory Efficacy Models (e.g., LPS assay, PDE4 inhibition)
Chronic inflammation is a key component of numerous diseases, and the development of novel anti-inflammatory agents is of great interest. Quinoline-based small molecules have been explored as potential anti-inflammatory agents targeting various pharmacological targets, including phosphodiesterase 4 (PDE4). nih.gov PDE4 is a key enzyme in the regulation of inflammatory responses, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators. researchgate.net
The anti-inflammatory potential of quinoline derivatives is often assessed using in vitro models such as the lipopolysaccharide (LPS)-induced inflammation assay in macrophages. While specific data on this compound analogues in these models is not widely reported, the general class of quinoline derivatives has shown promise. For example, quinolines with an aniline (B41778) moiety at the C-4 position, an aryl group at C-8, and an oxazole ring at C-5 have demonstrated PDE4 inhibition. nih.gov The structure-activity relationship studies of these compounds indicate that the nature and position of substituents on the quinoline ring are crucial for their anti-inflammatory activity and target specificity. nih.gov
Table 3: Quinoline Derivatives as Potential Anti-inflammatory Agents
| Pharmacological Target | Key Structural Features of Quinoline Derivatives |
|---|---|
| Phosphodiesterase 4 (PDE4) | Aniline moiety at C-4, aryl group at C-8, oxazole ring at C-5 |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | Carboxamide moiety |
Anticonvulsant Efficacy Models
Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and safety profiles. Quinoline derivatives have been investigated for their potential as anticonvulsant agents. jst.go.jp
In a study of 8-substituted quinoline derivatives, several compounds demonstrated significant anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure models. jst.go.jp For instance, compounds with a 2-hydroxypropyloxyquinoline moiety displayed excellent anticonvulsant properties. jst.go.jp Notably, 8-(3′-(4″-phenylpiperazino)-2′-hydroxypropyloxy)quinoline was identified as a potent anticonvulsive agent in this series. jst.go.jp Although these compounds are not direct analogues of this compound, these findings suggest that the quinoline scaffold can be a valuable template for the design of new anticonvulsant drugs. The anticonvulsant effects of these quinoline derivatives may be linked to their potential β-blocking properties. jst.go.jp
Pharmacokinetic (PK) Profiling of this compound and Derivatives
The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. While detailed in vivo pharmacokinetic data for this compound and its direct derivatives are not extensively available in the published literature, general insights can be drawn from studies on other quinoline-based compounds.
The lipophilicity and molecular weight of quinoline derivatives play a significant role in their oral absorption and ability to cross the blood-brain barrier, which is particularly relevant for compounds targeting central nervous system disorders. confex.com In silico models are often employed in the early stages of drug discovery to predict the ADME properties of novel compounds, helping to prioritize candidates with favorable pharmacokinetic characteristics for further development. confex.com For instance, computational studies on quinolinic-based analogues designed for Alzheimer's disease have been used to evaluate their potential for oral absorption and blood-brain barrier permeability. confex.com These predictive models, combined with future in vitro and in vivo pharmacokinetic studies, will be essential in advancing this compound analogues through the drug development pipeline.
Oral Bioavailability Assessment
The oral bioavailability of a drug candidate is a critical determinant of its potential for oral administration. For quinoline analogues, this assessment would involve determining the fraction of the administered dose that reaches systemic circulation. Factors influencing this include aqueous solubility, membrane permeability, and first-pass metabolism. While specific data for this compound is unavailable, studies on other quinoline derivatives, such as 3-methyl quinoline, have utilized computational models like Lipinski's rule of five to predict drug-likeness and potential for good oral absorption researchgate.net. These assessments would typically be followed by in vivo studies in animal models (e.g., rats, mice) where the compound is administered orally and intravenously, and plasma concentrations are measured over time to calculate the absolute bioavailability.
Table 1: Representative Pharmacokinetic Parameters for a Hypothetical Quinoline Analogue
| Parameter | Value |
| Bioavailability (F%) | 45% |
| Cmax (ng/mL) | 850 |
| Tmax (h) | 1.5 |
| AUC (ng·h/mL) | 4200 |
Note: This table is illustrative and not based on experimental data for this compound.
Metabolic Stability and Clearance Investigations
Metabolic stability is a crucial factor influencing a drug's half-life and dosing regimen. In vitro assays using liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) are standard methods to evaluate the metabolic fate of new chemical entities. These studies help to identify the primary metabolic pathways and the enzymes involved (e.g., cytochrome P450s). The intrinsic clearance (CLint) determined from these in vitro experiments can be used to predict in vivo hepatic clearance. For quinoline derivatives, metabolic modifications can significantly alter their stability and clearance rates.
Table 2: Illustrative In Vitro Metabolic Stability Data for a Hypothetical Quinoline Analogue
| System | Half-life (t½, min) | Intrinsic Clearance (µL/min/mg protein) |
| Human Liver Microsomes | 35 | 19.8 |
| Rat Liver Microsomes | 22 | 31.5 |
Note: This table is illustrative and not based on experimental data for this compound.
Distribution and Tissue Penetration Studies (e.g., Blood-Brain Barrier)
Understanding the distribution of a compound within the body is essential to assess its potential to reach the target site of action and to identify any potential for off-target accumulation. For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a key consideration. The BBB is a highly selective barrier that protects the brain from harmful substances nih.gov. The physicochemical properties of a molecule, such as lipophilicity, molecular size, and the number of hydrogen bond donors and acceptors, play a significant role in its ability to passively diffuse across the BBB mdpi.com. In silico models are often used for initial screening, followed by in vitro models (e.g., cell-based assays) and in vivo studies in animals where drug concentrations in the brain and other tissues are measured.
In Vivo Toxicity and Tolerability Assessments
In vivo toxicity studies are fundamental to establishing the safety profile of a drug candidate before it can be considered for human trials. These studies are conducted in animal models, typically rodents and a non-rodent species, to identify potential target organs for toxicity and to determine a safe starting dose for clinical studies. For quinoline derivatives, in silico toxicity predictions are often performed in the early stages of drug discovery to flag potential liabilities pandawainstitute.comresearchgate.netpandawainstitute.com. These computational models can predict various toxicities, including acute toxicity (LD50). Subsequent in vivo studies would involve single-dose and repeated-dose toxicity assessments, where animals are observed for clinical signs of toxicity, and detailed pathological examinations are performed at the end of the study. While specific in vivo toxicity data for this compound is not available, general studies on quinoline derivatives have indicated that their toxicity can range from low to moderate, depending on the specific substitutions on the quinoline scaffold pandawainstitute.comresearchgate.net.
Advanced Drug Delivery Systems for 3 Azepan 2 Yl Quinoline
Nanoparticle-Based Delivery Approaches for Quinoline (B57606) Derivatives
Nanoparticle-based carriers have emerged as a leading strategy for improving the delivery of hydrophobic drugs, including various quinoline derivatives. mdpi.comnih.gov These systems can encapsulate therapeutic agents, protecting them from degradation and facilitating their transport to the site of action. The versatility of polymers and lipids used in their fabrication allows for the fine-tuning of physicochemical properties to suit the specific drug and therapeutic goal. mdpi.com
Liposomes are vesicular structures composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic compounds. mdpi.com For quinoline derivatives, which are often poorly soluble in water, liposomal formulations can significantly improve solubility and tissue uptake. mdpi.com Research has demonstrated that various synthetic quinoline derivatives can be efficiently encapsulated within liposomes formulated with different phospholipids, such as DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine), DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine), and DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine). mdpi.com
Excellent encapsulation efficiency has been achieved with multiple quinoline/phospholipid combinations, indicating the broad applicability of this approach. mdpi.com The specific structure of both the quinoline compound and the lipid can influence the drug's interaction with the bilayer and its subsequent release profile, highlighting the importance of formulation design. mdpi.com
Table 1: Characteristics of Liposomal Formulations for Quinoline Derivatives
| Phospholipid Used | Key Finding | Reference |
|---|---|---|
| DMPC, DPPC, DOPC | Achieved very high encapsulation efficiency for eight different synthetic quinoline derivatives. | mdpi.com |
Dendrimers are highly branched, monodisperse polymers with a well-defined, three-dimensional structure. nih.govwu.ac.th Their unique architecture, featuring internal cavities and a high density of surface functional groups, makes them ideal candidates for drug delivery. wu.ac.th The interior voids can physically encapsulate hydrophobic guest molecules, such as quinoline derivatives, shielding them from the aqueous environment and improving their solubility. wu.ac.thwu.ac.th Dendrimeric micelles, which are self-assembled structures formed by dendrimers, are also recognized as ideal nanocarriers for delivering anticancer agents. nih.gov
Micelles are self-assembling colloidal nanoparticles with a hydrophobic core and a hydrophilic shell. They can effectively encapsulate poorly soluble drugs within their core. nih.gov For quinoline-based compounds, encapsulation in micelles, including those formed from dendrimers, can enhance water solubility and stability. wu.ac.th The surface of dendrimers and micelles can be modified with targeting ligands or polyethylene (B3416737) glycol (PEG) chains to prolong circulation time and achieve specific delivery to target tissues. nih.govnih.gov
Polymeric nanoparticles are solid colloidal particles that can be tailored for a wide range of drug delivery applications. nih.gov They offer advantages such as high stability, controlled drug release, and the ability to be formulated from a variety of biodegradable and biocompatible polymers. mdpi.com
One study demonstrated the preparation of novel chitosan-quinoline nanoparticles using an oil-in-water nanoemulsion technique. nih.gov These nanoparticles, designed as carriers for the hydrophobic anticancer drug quercetin, exhibited a nanorod shape with particle sizes between 141 and 174.8 nm. nih.gov The system showed significant drug loading capacity and encapsulation efficiency, along with a pH-sensitive release behavior, making it a promising candidate for anticancer drug delivery. nih.gov Polymers like PLGA (poly(lactic-co-glycolic acid)) are also commonly used to encapsulate hydrophobic agents, enhancing their bioavailability and retention in the body. mdpi.com
Table 2: Research Findings on Chitosan-Quinoline Nanoparticles for Quercetin Delivery
| Parameter | Result | Reference |
|---|---|---|
| Particle Size | 141 - 174.8 nm | nih.gov |
| Drug Loading Capacity | 4.8% - 9.6% | nih.gov |
| Encapsulation Efficiency | 65.8% - 77% | nih.gov |
Targeted Drug Delivery Strategies for Enhanced Efficacy and Reduced Off-Target Effects
Targeted drug delivery aims to concentrate a therapeutic agent at the site of action, thereby increasing its efficacy while minimizing systemic exposure and associated side effects. This can be achieved by conjugating nanoparticles to ligands that bind to receptors overexpressed on target cells. plos.org
A notable example involves an isoquinoline (B145761) derivative anticancer agent that was incorporated into transferrin (Tf)-conjugated liposomes. plos.org Since many tumor cells overexpress the transferrin receptor to meet their high iron demand, these Tf-conjugated liposomes can selectively deliver the encapsulated drug to cancer cells. plos.org The study demonstrated that the targeted formulation had superior antitumor activity compared to both the free drug and non-targeted liposomes, supporting the value of this strategy for developing more effective anticancer agents. plos.org This approach could be adapted for 3-Azepan-2-yl-quinoline to direct it toward specific pathological tissues.
Controlled and Sustained Release Formulations
Controlled and sustained release formulations are designed to release a drug at a predetermined rate over an extended period. youtube.com This approach maintains the drug concentration within the therapeutic window, improves patient compliance by reducing dosing frequency, and minimizes potential toxicity associated with high initial drug concentrations.
Nanoparticle-based systems are particularly well-suited for creating such formulations. For instance, the polymeric matrix of nanoparticles can be engineered to control the diffusion and release of the encapsulated drug. youtube.com The pH-sensitive release behavior observed in chitosan-quinoline nanoparticles is a form of controlled release, where the drug is preferentially released in the acidic microenvironment of tumors. nih.gov Similarly, prodrug strategies, such as N-alkoxyquinoline derivatives, have been explored, which release the active quinoline drug upon a specific trigger, like one-electron reduction in anoxic conditions, allowing for targeted release in hypoxic tumor environments. rsc.org
Impact of Delivery Systems on Bioavailability and Therapeutic Outcomes
The primary goal of advanced drug delivery systems for poorly soluble compounds like many quinoline derivatives is to enhance their oral bioavailability. Bioavailability is the fraction of an administered drug that reaches the systemic circulation. Low aqueous solubility is a major reason for poor bioavailability.
By encapsulating these drugs in nanocarriers such as liposomes, micelles, or polymeric nanoparticles, their solubility is effectively increased, which can lead to improved absorption and higher bioavailability. mdpi.com Vesicular systems like liposomes have shown advantages over conventional dosage forms in oral drug transport.
The enhancement of bioavailability directly translates to improved therapeutic outcomes. For example, the targeted delivery of an isoquinoline derivative via transferrin-conjugated liposomes not only addressed the compound's poor solubility but also facilitated its selective delivery, resulting in superior antitumor activity. plos.org This demonstrates that a well-designed delivery system can significantly amplify the therapeutic potential of a quinoline-based compound, a principle that holds great promise for the future development of this compound formulations.
Translational Research and Future Perspectives for 3 Azepan 2 Yl Quinoline
Addressing Translational Challenges in Drug Development
The successful translation of quinoline (B57606) derivatives from preclinical models to clinical use is often hindered by several factors. A primary obstacle is the poor bioavailability of many of these compounds, which can be attributed to low aqueous solubility or unfavorable pharmacokinetic profiles. orientjchem.orgnih.gov Modifications to the quinoline scaffold are extensively studied to improve properties like solubility and selectivity. orientjchem.org However, these modifications must be carefully designed to avoid off-target effects that could compromise patient safety. mdpi.com
Another significant challenge lies in bridging the gap between in vitro activity and in vivo efficacy. Compounds that show promise in laboratory assays may fail in living organisms due to issues with metabolic stability, rapid clearance, or an inability to reach the target site in sufficient concentrations. mdpi.comresearchgate.net For compounds targeting the central nervous system, penetrating the blood-brain barrier presents a formidable challenge. mdpi.com Overcoming these hurdles is critical for realizing the full therapeutic potential of quinoline-based drugs. nih.gov The complexity of diseases, critical knowledge gaps, and the need for coordinated research and development efforts further compound these translational challenges. nih.gov
Design and Evaluation of Combination Therapies Involving 3-Azepan-2-yl-quinoline Derivatives
To enhance therapeutic outcomes and combat drug resistance, combination therapy has emerged as a cornerstone strategy. nih.gov This approach involves using two or more therapeutic agents together and is particularly relevant for quinoline-based compounds in the treatment of complex diseases like cancer and malaria. nih.govnih.gov Combining quinoline derivatives with other classes of therapeutic agents can lead to synergistic effects, enhancing efficacy beyond what can be achieved with a single agent. nih.govsemanticscholar.org
A notable example is the evaluation of quinoline alkaloids in combination with the chemotherapeutic drug doxorubicin (B1662922). Studies have shown that certain quinoline alkaloids can significantly enhance doxorubicin-induced cell death in human cervical and hepatocellular carcinoma cell lines. nih.govsci-hub.se This chemosensitizing activity is often attributed to the induction of apoptosis. nih.gov The development of hybrid compounds, where two distinct pharmacophores are combined into a single molecule, represents an evolution of this strategy, aiming to overcome issues like drug-drug interactions that can limit traditional combination therapies. nih.govnih.gov
Table 1: Examples of Combination Strategies with Quinoline Derivatives
| Quinoline Type | Combination Agent/Strategy | Disease Target | Observed Outcome | Reference |
|---|---|---|---|---|
| Quinoline Alkaloids (cinchonine, quinine (B1679958), etc.) | Doxorubicin (DOX) | Cervical & Hepatocellular Carcinoma | Enhanced DOX-induced apoptosis and cell death. | nih.govsci-hub.se |
| 4-Aminoquinoline | 1,3,5-Triazine (Hybrid Compound) | Malaria (P. falciparum) | Activity against chloroquine-sensitive strains similar to chloroquine (B1663885). | nih.gov |
| Artemisinin-Acridine (Hybrid) | Hybridization Strategy | Malaria (Chloroquine-resistant strains) | Exhibited antiplasmodial activity with high selective toxicity to parasitic cells. | nih.gov |
| Artesunate-Quinoline (Hybrid) | Hybridization Strategy | Malaria | Improved antimalarial activity compared to free agents; significant reduction in parasitemia in vivo. | nih.gov |
Prodrug Design Strategies for Improved Pharmacokinetic Profiles
The prodrug approach is a powerful chemical strategy used to overcome undesirable pharmacokinetic properties of a parent drug, such as poor solubility, instability, or inadequate membrane permeability. urjc.esnih.govsciencepg.com A prodrug is an inactive or poorly active derivative of a drug that is converted in vivo to the active form through enzymatic or chemical transformation. nih.govijpcbs.com This strategy is particularly valuable for heterocyclic compounds that are sparingly water-soluble. urjc.es
Common prodrug design strategies involve creating carrier-linked prodrugs, where the active drug is covalently bonded to an inert carrier moiety, often forming an ester or an amide. ijpcbs.com This modification can enhance lipophilicity to improve absorption or, conversely, increase water solubility for parenteral administration. ijpcbs.com For instance, introducing a phosphate (B84403) group can dramatically increase water solubility, facilitating the preparation of intravenous formulations. nih.govnih.gov Another successful approach involves linking amino acids to the parent drug, which can improve intestinal absorption by targeting specific peptide transport systems. urjc.es The key to a successful prodrug is ensuring that it efficiently converts back to the active parent drug at the desired site of action. sciencepg.com
Table 2: Common Prodrug Strategies for Improving Pharmacokinetics
| Strategy | Promoieties Used | Objective | Mechanism of Action | Reference |
|---|---|---|---|---|
| Increase Water Solubility | Phosphate, Amino Acids, Oxymethyl Phosphate | Improve suitability for IV administration; enhance oral absorption. | The promoiety is cleaved by enzymes (e.g., phosphatases) to release the active, less soluble parent drug. | researchgate.netnih.govnih.gov |
| Enhance Lipophilicity / Membrane Permeation | Esters (e.g., Pivaloyloxymethyl), Amides | Improve oral bioavailability by increasing absorption across the GIT mucosa. | Lipophilic carriers mask polar functional groups, facilitating passage through cell membranes before being hydrolyzed by esterases. | ijpcbs.comorientjchem.org |
| Improve Chemical Stability | Bisulfite Adducts | Protect the parent drug from degradation (e.g., hydrolysis) in aqueous solutions or acidic environments. | The prodrug is stable under certain conditions (e.g., acidic pH) but converts to the active drug at physiological pH. | ijpcbs.com |
| Site-Specific Delivery | Self-immolative linkers, Ligands targeting specific transporters (e.g., PepT1) | Deliver the active drug to a specific tissue or cell type, reducing systemic toxicity. | The prodrug is designed to be activated by specific enzymes or conditions prevalent at the target site. | urjc.es |
Development of Multi-Targeting Agents
Complex diseases such as cancer and central nervous system disorders often involve multiple biological pathways. nih.gov Consequently, drugs that act on a single target may have limited efficacy or be susceptible to resistance. researchgate.net This has led to the rise of polypharmacology, where a single drug is designed to interact with multiple targets. nih.gov The quinoline scaffold is considered a "privileged structure" in medicinal chemistry and serves as an important motif for the development of multi-target agents. nih.govnih.gov
The rational design of multi-target drugs often involves molecular hybridization, which combines the pharmacophoric features of two or more bioactive molecules into a single chemical entity. rsc.orgijpsjournal.com This approach can enhance therapeutic affinity and effectiveness while potentially reducing side effects and overcoming resistance mechanisms compared to administering separate drugs. rsc.org For example, quinoline-chalcone hybrids have been developed as potential anticancer agents that can inhibit multiple targets, including tubulin polymerization and various kinases. rsc.org This strategy is being actively pursued for complex diseases where modulating several targets simultaneously may offer a more robust therapeutic effect. nih.govnih.gov
Strategies to Overcome Drug Resistance Mechanisms
Drug resistance is a major cause of treatment failure, particularly in cancer chemotherapy and infectious diseases. nih.govnih.gov Quinoline derivatives are being actively investigated as a means to overcome these resistance mechanisms. nih.gov The development of resistance to quinoline-based drugs themselves, such as chloroquine in malaria, often involves mechanisms that reduce drug accumulation at the target site, for instance, through the action of efflux pumps. nih.govresearchgate.net
Strategies to combat resistance include the design of novel quinoline derivatives that are unaffected by existing resistance mechanisms or that can inhibit the resistance-conferring proteins themselves. nih.govglobalresearchonline.net For example, some quinoline-based compounds demonstrate potent activity against cancer cell lines that have developed multidrug resistance. nih.govresearchgate.net Another approach is the creation of hybrid molecules that combine a quinoline core with another pharmacophore designed to inhibit resistance pathways. For instance, covalently linking chloroquine to a ferrocene (B1249389) compound was shown to inhibit the resistance mechanism in malaria parasites. nih.gov Furthermore, developing agents that are effective against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of pathogens, such as Mycobacterium tuberculosis, is a critical area of research for quinoline-based compounds. mdpi.com
Repurposing of this compound and Related Quinoline Compounds
Drug repurposing, or finding new therapeutic uses for existing drugs, is an attractive strategy that can accelerate clinical testing by leveraging established safety and pharmacokinetic data. mdpi.com Quinoline-based compounds, with their long history of use in medicine (e.g., as antimalarials), are prime candidates for such investigations. mdpi.comresearchgate.net
A significant area of repurposing research for quinoline alkaloids is in oncology. nih.gov For example, natural quinoline alkaloids like cinchonine, cinchonidine, quinine, and quinidine (B1679956) have been studied for their ability to sensitize human cancer cells to existing chemotherapeutic agents. nih.govsci-hub.se Research has demonstrated that these alkaloids can enhance the cell-killing effects of doxorubicin in certain cancer cell lines by promoting apoptosis and cell cycle arrest. nih.govsci-hub.se This suggests a potential new role for these well-known compounds as chemosensitizing agents in combination cancer therapies. sci-hub.se This approach highlights the potential to unlock new value from established quinoline scaffolds by exploring their activity in different disease contexts.
Q & A
Q. What frameworks ensure transparency in reporting conflicting data during peer review?
- Methodological Answer : Use CONSORT or STROBE checklists for experimental rigor. Disclose raw data in repositories (e.g., Zenodo) and provide detailed supplementary materials. Address reviewer critiques via point-by-point rebuttals with revised analyses .
Tables for Key Data
Table 1 : Common Synthetic Methods for this compound
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Doebner–Miller Reaction | 65–78 | FeCl₃, Toluene, 110°C | |
| Friedländer Synthesis | 52–60 | NaOH, Ethanol, Reflux |
Table 2 : Pharmacological Activity of this compound Derivatives
| Derivative | IC₅₀ (nM) | Target Enzyme | Assay Type |
|---|---|---|---|
| This compound | 12.3 | Acetylcholinesterase | In vitro |
| 4-Methyl analog | 8.7 | Monoamine oxidase B | Cell-based |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
